

Unveiling the Structural Architecture of Benzimidazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride

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Introduction

(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride is a molecule of significant interest within the benzimidazole class of heterocyclic compounds. This class is renowned for its diverse pharmacological activities, including roles as kinase inhibitors and antihistamines.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, stability, and biological activity. This technical guide provides an in-depth look at the crystallographic characteristics of benzimidazole derivatives, drawing upon available data for structurally related compounds to infer the likely structural features of **(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride**. While a specific crystal structure for **(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride** is not publicly available, this paper presents a comprehensive overview of the methodologies and expected structural parameters based on closely related analogs.

Table 1: Crystallographic Data for a Representative Benzimidazole Derivative

As a proxy for the title compound, the crystallographic data for 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate is presented below.[4] This data provides valuable insights into the typical crystal packing and molecular geometry of benzimidazole-containing structures.

Parameter	Value
Empirical Formula	C ₁₉ H ₂₀ N ₂ O·H ₂ O
Formula Weight	310.38 g/mol
Crystal System	Monoclinic
Space Group	P 2 ₁ /c
Unit Cell Dimensions	
a	11.124(2) Å
b	7.688(2) Å
c	19.986(2) Å
α	90°
β	98.99(1)°
γ	90°
Volume	1688.3(5) Å ³
Z	4
Calculated Density	1.221 g/cm ³
Radiation Type	MoKα
Temperature	293(1) K
R-factor (R ₁)	0.0356
wR-factor (wR ₂)	0.0873

Experimental Protocols

Synthesis and Crystallization of a Benzimidazole Derivative

The following protocol details the synthesis and crystallization of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, which serves as a representative example for obtaining single

crystals of benzimidazole derivatives suitable for X-ray diffraction analysis.[4]

Synthesis:

- A solution of o-phenylenediamine (0.54 g, 5 mmol), 2-benzoylcyclohexanone (1.01 g, 5 mmol), and concentrated H₂SO₄ (0.1 mL) in ethanol (10 mL) was refluxed for 12 hours.[4]
- The reaction mixture was then treated with cold water (4 mL) and cooled to 5 °C.[4]
- The resulting precipitate was collected by filtration.[4]

Crystallization:

- The crude product was recrystallized from an ethanol-water mixture (1:1, v/v) to yield colorless crystals of the monohydrate.[4]
- Single crystals suitable for X-ray diffraction were obtained through this recrystallization process.[4]

Single Crystal X-ray Diffraction

The determination of a crystal structure is achieved through single crystal X-ray diffraction.[5]

The general workflow for this process is outlined below.

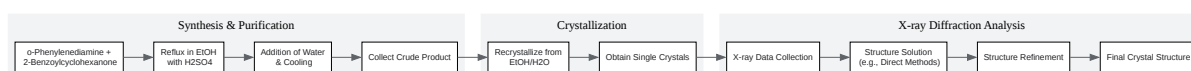
Methodology:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a beam of X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated.[5]
- **Structure Solution:** The collected diffraction data is used to determine the arrangement of atoms in the unit cell, often employing direct methods or Patterson synthesis.
- **Structure Refinement:** The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.[6]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow from chemical synthesis to the final determination of the crystal structure.

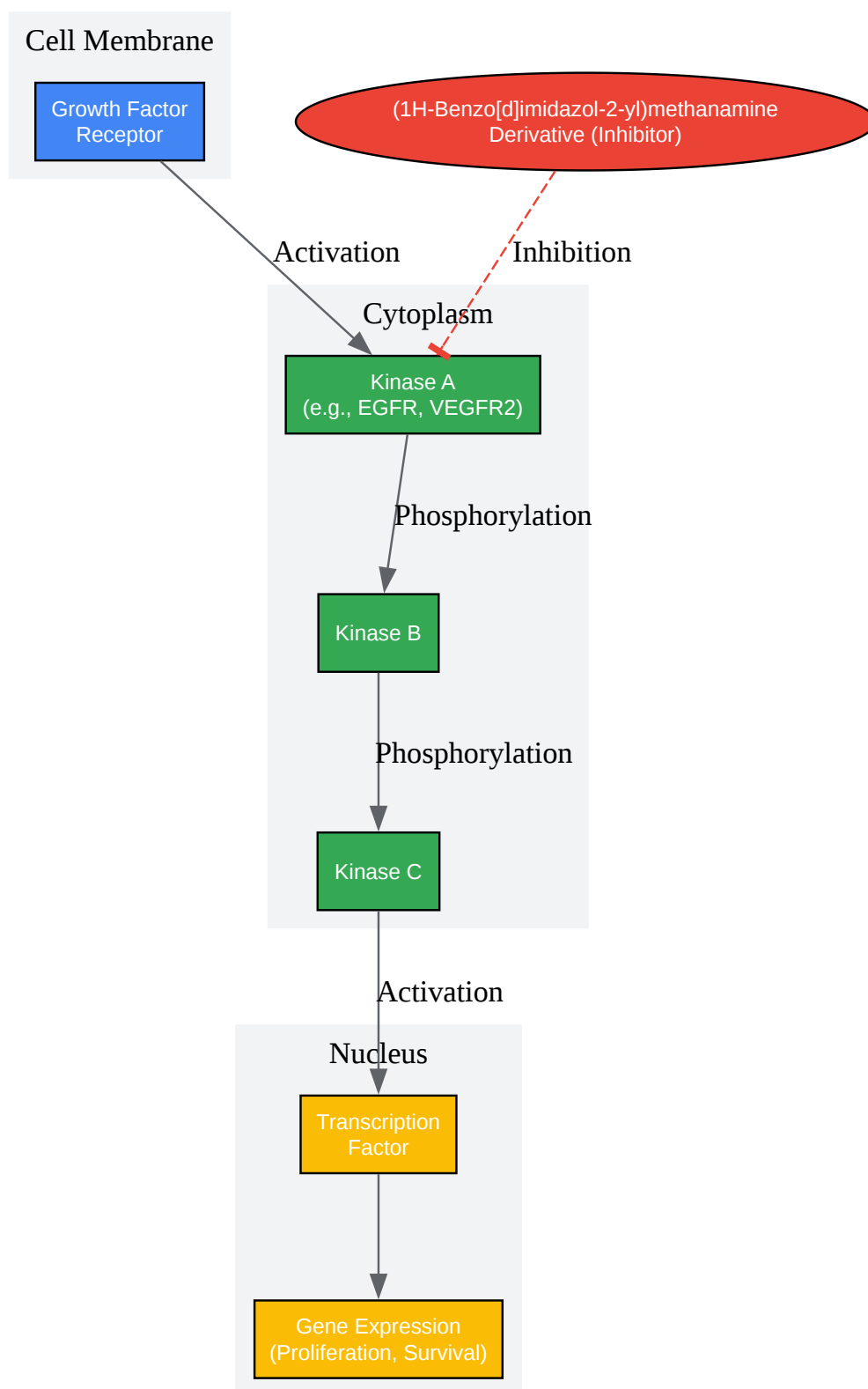


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Caption: Experimental workflow for synthesis, crystallization, and structure determination.

Representative Signaling Pathway for Benzimidazole Kinase Inhibitors

Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation.^[2] The diagram below illustrates a generalized signaling cascade that can be targeted by such inhibitors.



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Caption: Generalized kinase signaling pathway inhibited by benzimidazole derivatives.

Conclusion

While the precise crystal structure of **(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride** remains to be determined, analysis of closely related benzimidazole derivatives provides a strong foundation for understanding its likely structural characteristics and the experimental approaches required for its elucidation. The methodologies for synthesis, crystallization, and X-ray diffraction analysis outlined in this guide are well-established and broadly applicable to this class of compounds. The structural insights gained from such studies are invaluable for the rational design and development of novel therapeutic agents targeting enzymes such as protein kinases. Further research to obtain and analyze the single crystal structure of the title compound is highly encouraged to fully characterize its solid-state properties and inform future drug discovery efforts.

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